Ac4GalNAz

Catalog No.
S844561
CAS No.
653600-56-7
M.F
C16H22N4O10
M. Wt
430.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac4GalNAz

CAS Number

653600-56-7

Product Name

Ac4GalNAz

IUPAC Name

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate

Molecular Formula

C16H22N4O10

Molecular Weight

430.37 g/mol

InChI

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14+,15-,16?/m1/s1

InChI Key

HGMISDAXLUIXKM-YJUJGKJLSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C

Bioorthogonal Labeling with Ac4GalNAz

Ac4GalNAz functions as a bioorthogonal probe. This means it can react with specific targets within living cells without interfering with normal cellular processes []. Ac4GalNAz achieves this by targeting a particular type of glycan structure, terminal sialic acid-linked GalNAc (N-acetylgalactosamine). Enzymes like GalNAcT (GalNAc transferase) are responsible for incorporating GalNAc residues onto glycans. By introducing an azide group (N3), Ac4GalNAz allows for further conjugation with complementary probes using bioorthogonal reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This approach enables researchers to attach fluorescent tags, biotin tags, or other desired moieties to the GalNAc-containing glycans within a cell.

Applications in Glycan Imaging and Analysis

The ability to specifically label glycans with Ac4GalNAz has opened doors for various research applications. Here are some key areas:

  • Cellular Imaging: By attaching fluorescent tags to Ac4GalNAz, researchers can visualize the distribution of GalNAc-containing glycans on the cell surface or within tissues. This information helps understand how glycans vary between different cell types or under different conditions [].
  • Glycan Profiling: Following Ac4GalNAz labeling, researchers can isolate and enrich for the tagged glycans. Subsequent analysis using techniques like mass spectrometry allows for detailed characterization of the glycan structures present in a sample [].
  • Probing Glycan Function: Ac4GalNAz can be used to investigate the functional roles of GalNAc-containing glycans in cell-cell interactions, adhesion, or signaling pathways. By manipulating the glycan structures using enzymes or competing sugars and then observing the cellular response, researchers can gain insights into how these glycans contribute to various biological processes [].

Ac4GalNAz is an azide-labeled monosaccharide that is cell-permeable and can be metabolically incorporated into glycoproteins instead of its natural counterpart, N-acetylgalactosamine. The presence of the azide group allows for subsequent detection and modification through bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition and copper-free click reactions. Its molecular formula is C₁₆H₂₂N₄O₁₀, with a molecular weight of 430.37 g/mol .

Ac4GalNAz functions by exploiting the cellular machinery for glycosylation []. Cells readily take up Ac4GalNAz, and intracellular enzymes remove the acetyl groups, converting it to a GalNAz analog []. This modified sugar then enters the glycosylation pathway and gets incorporated into newly synthesized glycoproteins instead of the natural GalNAc []. The resulting glycoproteins now contain an azide group, allowing for subsequent detection and analysis using click chemistry.

Due to its azide functionality. The most notable reactions include:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction allows for the conjugation of Ac4GalNAz-modified glycoconjugates with alkyne-containing partners, facilitating visualization and tracking of glycoproteins in biological systems .
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free method is advantageous for live-cell imaging as it avoids potential toxicity associated with copper catalysts .

Ac4GalNAz exhibits significant biological activity by enabling the labeling of glycoproteins within living cells. Upon introduction into cells, Ac4GalNAz is metabolized to incorporate into cellular glycan structures, allowing researchers to study glycosylation patterns and dynamics. This compound has been shown to label proteins effectively, making it a powerful tool in glycomic studies .

The synthesis of Ac4GalNAz typically involves several steps:

  • Protection of Functional Groups: Initial protection of the hydroxyl groups on N-acetylgalactosamine.
  • Introduction of the Azido Group: The azido group is introduced at the N-acetyl position through chemical modification.
  • Acetylation: The hydroxyl groups are acetylated to produce the tetraacetylated form.
  • Purification: The final product is purified using standard techniques such as chromatography.

These steps can vary slightly depending on the specific synthetic route chosen by researchers .

Ac4GalNAz has several important applications in biochemical research:

  • Metabolic Labeling: It serves as a non-radioactive alternative for visualizing glycoconjugates.
  • Glycoconjugate Analysis: Ac4GalNAz allows for monitoring glycosylation changes in real-time during various biological processes.
  • Drug Delivery Systems: The compound can be utilized in designing targeted drug delivery systems based on glycan recognition .

Studies involving Ac4GalNAz have demonstrated its effectiveness in labeling specific proteins and monitoring glycosylation changes in different cellular contexts. For instance, when treated with Ac4GalNAz, mammalian cells exhibit significant protein labeling, which can be analyzed using bioorthogonal chemistry techniques . This capability makes it an essential tool for investigating protein function and interactions related to glycosylation.

Several compounds share structural similarities with Ac4GalNAz, each having unique properties and applications:

Compound NameStructure TypeKey Features
N-AzidoacetylgalactosamineMonosaccharideNatural counterpart; less effective in metabolic labeling compared to Ac4GalNAz
N-AzidoacetylglucosamineMonosaccharideSimilar azide functionality; used for different glycan studies
N-AzidoacetylmannosamineMonosaccharideUsed in similar metabolic labeling applications

Ac4GalNAz stands out due to its tetraacetylation, which enhances cellular uptake and facilitates more efficient incorporation into glycoconjugates compared to other azido sugars .

XLogP3

1.2

Dates

Modify: 2023-08-16

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